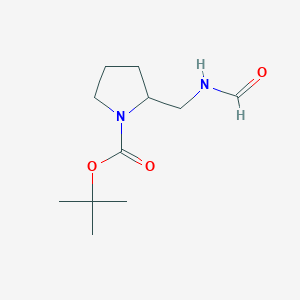
(S)-2-Formylaminomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Formylaminomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral compound often used in organic synthesis and pharmaceutical research. It features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and a tert-butyl ester group, which is a common protecting group in organic chemistry. The compound’s chirality and functional groups make it a versatile intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Formylaminomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the following steps:
Starting Material: The synthesis begins with (S)-pyrrolidine-2-carboxylic acid.
Protection of the Carboxyl Group: The carboxyl group is protected by converting it into a tert-butyl ester using tert-butyl alcohol and an acid catalyst such as sulfuric acid.
Formylation: The amino group is then formylated using formic acid or a formylating agent like ethyl formate under mild conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Batch Processing: Using large reactors where each step is carried out sequentially.
Continuous Flow Chemistry: Where reagents are continuously fed into a reactor, and the product is continuously removed, allowing for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Formylaminomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products
Oxidation: (S)-2-Carboxyaminomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester.
Reduction: (S)-2-Hydroxymethylaminomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester.
Substitution: Various amide derivatives depending on the acylating agent used.
Scientific Research Applications
(S)-2-Formylaminomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester is used in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds, particularly those with chiral centers.
Industry: In the production of fine chemicals and as a building block in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism by which (S)-2-Formylaminomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester exerts its effects depends on its application:
Enzyme Inhibition: It can act as an inhibitor by binding to the active site of enzymes, blocking substrate access.
Protein-Ligand Interactions: The compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
®-2-Formylaminomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester: The enantiomer of the compound, which may have different biological activities.
N-Boc-pyrrolidine-2-carboxylic acid: A similar compound with a different protecting group.
Pyrrolidine-2-carboxylic acid derivatives: Various derivatives with different substituents on the pyrrolidine ring.
Uniqueness
(S)-2-Formylaminomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its specific stereochemistry and functional groups, which make it a valuable intermediate in asymmetric synthesis and chiral drug development.
This compound’s versatility and reactivity make it a crucial tool in both academic research and industrial applications, contributing to advancements in various scientific fields.
Properties
Molecular Formula |
C11H20N2O3 |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
tert-butyl 2-(formamidomethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-6-4-5-9(13)7-12-8-14/h8-9H,4-7H2,1-3H3,(H,12,14) |
InChI Key |
JXMNLOJYGIKZEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CNC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















